molecular formula C21H26O7 B192321 Salvinorin B CAS No. 92545-30-7

Salvinorin B

Cat. No. B192321
CAS RN: 92545-30-7
M. Wt: 390.4 g/mol
InChI Key: BLTMVAIOAAGYAR-CEFSSPBYSA-N
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Description

Salvinorin B is the major deacetylated metabolite of salvinorin A, a diterpene from Salvia divinorum with reported psychotropic activity . It is a potent and selective κ-opioid DREADD (KORD) activator . Salvinorin B methoxymethyl ether is a semi-synthetic analogue of the natural product salvinorin A used in scientific research .


Synthesis Analysis

Salvinorin B serves as templates for next-generation analgesics, antipruritics, and dissociative hallucinogens via selective and potent agonism of the kappa-opioid receptor (KOR) . A short asymmetric synthesis that relies on a sterically confined organocatalyst to dissociate acidity from reactivity and effect Robinson annulation of an unactivated nucleophile/unstable electrophile pair has been described .


Molecular Structure Analysis

Salvinorin B contains total 57 bond(s); 31 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 ten-membered ring(s), 2 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 1 hydroxyl group(s) .


Chemical Reactions Analysis

The salvinorins lack basic amines and bind with high affinity and selectivity via complex polyoxygenated scaffolds that have frustrated deep-seated modification by synthesis . A short asymmetric synthesis that relies on a sterically confined organocatalyst to dissociate acidity from reactivity and effect Robinson annulation of an unactivated nucleophile/unstable electrophile pair has been described .


Physical And Chemical Properties Analysis

Salvinorin B is a solid substance with a characteristic odor . The molecular weight is 390.43 g/mol . The melting point and boiling point are not determined .

Scientific Research Applications

  • Multiple Sclerosis Treatment
    • Field : Neuroimmunology
    • Application : Salvinorin B, specifically the analogue Ethoxymethyl Ether Salvinorin B (EOM SalB), has been studied for its potential in treating Multiple Sclerosis (MS), a neurodegenerative disease associated with demyelination and neuroinflammation in the central nervous system .
  • Pain Management

    • Field : Psychopharmacology
    • Application : Salvinorin A and its analogs, including Salvinorin B, have been studied for their potential in pain management. These compounds have demonstrated antinociceptive effects, which could make them useful in the development of safer analgesics .
    • Method : The distinctive binding affinity of these analogs seems to correlate with their chemical structure and in vivo antinociceptive effects. The high susceptibility of salvinorin A to chemical modification makes it an important pharmacological tool for cellular probing and developing analogs with promising analgesic effects .
    • Results : While ethnopharmacological reports and growing preclinical data have demonstrated the antinociceptive effect of salvinorin A and some of its analogs, additional research is still needed to draw reliable conclusions on the therapeutic potential of salvinorin A and its analogs .
  • Longer Duration of Action

    • Field : Pharmacology
    • Application : Salvinorin B methoxymethyl ether, a semi-synthetic analogue of Salvinorin A, has been used in scientific research for its longer duration of action .

Safety And Hazards

Salvinorin B should be handled with care to avoid inhalation, contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTMVAIOAAGYAR-CEFSSPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465988
Record name Salvinorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salvinorin B

CAS RN

92545-30-7
Record name Salvinorin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092545307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvinorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVINORIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HNB6FRT7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
774
Citations
Y Wang, Y Chen, W Xu, DYW Lee, Z Ma… - … of Pharmacology and …, 2008 - ASPET
… However, if the size is too small, such as with salvinorin B or 2-methyl-salvinorin B, affinity to KOPR is lost as well. Therefore, 2-3 and unbranched atom chains appear to be optimal for …
Number of citations: 75 jpet.aspetjournals.org
TA Munro, KK Duncan, W Xu, Y Wang… - Bioorganic & medicinal …, 2008 - Elsevier
Protection of salvinorin B as standard alkoxyalkyl ethers yielded highly potent κ opioid receptor agonists. Ethoxymethyl ether 6 is among the most potent and selective κ agonists …
Number of citations: 78 www.sciencedirect.com
TA Munro, KK Duncan, RJ Staples… - Beilstein Journal of …, 2007 - beilstein-journals.org
There have been many reports of epimerization of salvinorins at C-8 under basic conditions, but little evidence has been presented to establish the structure of these compounds. We …
Number of citations: 27 www.beilstein-journals.org
KF Paton, N Kumar, RS Crowley… - … Journal of Pain, 2017 - Wiley Online Library
… We evaluated SalA and the novel analogue β‐tetrahydropyran Salvinorin B (β‐ THP SalB) for the ability to modulate pain and inflammation in vivo. The hot water tail‐withdrawal assay, …
Number of citations: 44 onlinelibrary.wiley.com
KF Paton, K Robichon, N Templeton, L Denny… - Frontiers in …, 2021 - frontiersin.org
… In the current study, we investigated a Salvinorin A analog, ethoxymethyl ether Salvinorin B (EOM SalB) in two preclinical models of demyelination in C57BL/6J mice. We showed that in …
Number of citations: 7 www.frontiersin.org
K Tsujikawa, K Kuwayama, H Miyaguchi… - Forensic science …, 2008 - Elsevier
Two major salvinorins, salvinorin A (SalA) and salvinorin B (SalB), in three Salvia divinorum dried leaf products and nine of its “concentrated extract” products circulated in Japan were …
Number of citations: 34 www.sciencedirect.com
TA Vortherms, BL Roth - Molecular interventions, 2006 - triggered.stanford.clockss.org
… Salvinorin B is a potential salvinorin A metabolite resulting from ester hydrolysis and is relatively inactive at KOR. Carbon atoms are shown in gray and oxygen atoms are shown in red. …
Number of citations: 114 triggered.stanford.clockss.org
Y Zhou, RS Crowley, K Ben, TE Prisinzano, MJ Kreek - Brain research, 2017 - Elsevier
Mesyl Salvinorin B (MSB) is a potent selective kappa opioid receptor (KOP-r) agonist that has potential for development as an anti-psychostimulant agent with fewer side-effects (eg, …
Number of citations: 23 www.sciencedirect.com
MM Peet, LE Baker - Behavioural pharmacology, 2011 - journals.lww.com
… salvinorin B derivatives, MOM-Sal B and EOM- Sal B, compared with salvinorin A. In the only drug discrimination study to assess salvinorin B … examine these salvinorin B derivatives in …
Number of citations: 17 journals.lww.com
Y Zhou, R Crowley, T Prisinzano, MJ Kreek - Neuroscience letters, 2018 - Elsevier
… Mesyl Salvinorin B (MSB) is a potent and selective kappa opioid receptor (KOP-r) full agonist, with fewer side effects (eg., sedation or anhedonia) than classic KOP-r full agonists and a …
Number of citations: 13 www.sciencedirect.com

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